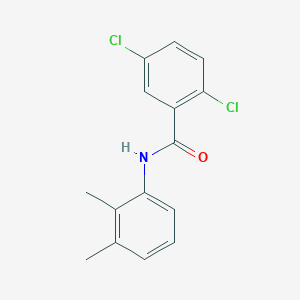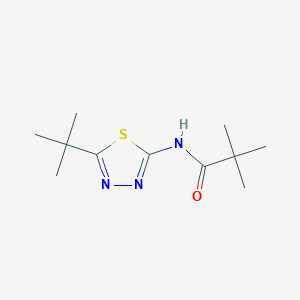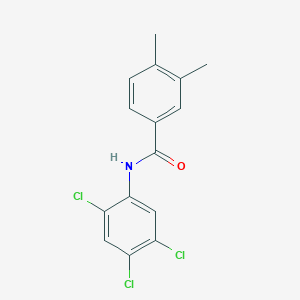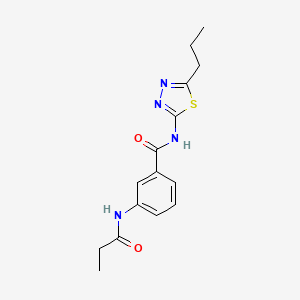
3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Introduction of the Propanoylamino Group: The propanoylamino group can be added through an acylation reaction, using propanoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the propyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the amide or thiadiazole functionalities, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays, particularly those involving thiadiazole-sensitive pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action for 3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds with thiadiazole rings can interact with various enzymes or receptors, modulating their activity. The propanoylamino and propyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(propanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a methyl group instead of a propyl group.
3-(acetylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with an acetylamino group instead of a propanoylamino group.
3-(propanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The propyl group may enhance its lipophilicity, while the propanoylamino group could influence its reactivity and binding interactions.
Properties
Molecular Formula |
C15H18N4O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H18N4O2S/c1-3-6-13-18-19-15(22-13)17-14(21)10-7-5-8-11(9-10)16-12(20)4-2/h5,7-9H,3-4,6H2,1-2H3,(H,16,20)(H,17,19,21) |
InChI Key |
RLTORDXAPNQZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


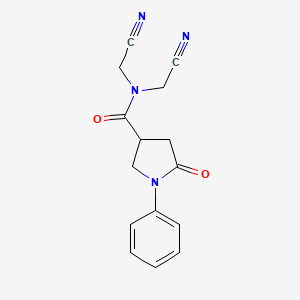
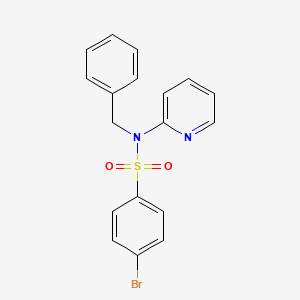
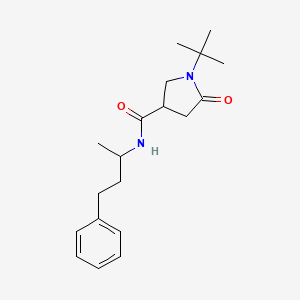
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide](/img/structure/B11173588.png)
![1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173590.png)
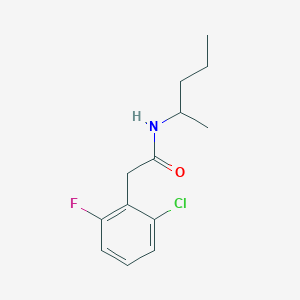
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173603.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11173617.png)
